

Application Notes and Protocols for Establishing the ID-8 Orthotopic Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing and utilizing the **ID-8** orthotopic mouse model, a syngeneic model for epithelial ovarian cancer. This model is instrumental for preclinical studies, particularly in the field of immuno-oncology.

Introduction

The **ID-8** cell line, derived from spontaneous malignant transformation of C57BL/6 mouse ovarian surface epithelial cells, is a valuable tool for ovarian cancer research.[1][2] When injected into the ovarian bursa of immunocompetent C57BL/6 mice, these cells develop into tumors that recapitulate many features of human epithelial ovarian cancer, including primary tumor formation, ascites, and peritoneal metastasis.[3] This orthotopic model provides a physiologically relevant microenvironment to study tumor progression and evaluate novel therapeutic strategies.[4]

Cell Line and Culture

The **ID-8** cell line is the cornerstone of this model. For in vivo imaging, a luciferase-expressing variant, such as ID8-Luc, is commonly used.[1]

Protocol: ID-8 Cell Culture



- Media Preparation: Culture ID-8 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.
 [5]
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[5][6]
- Passaging: Subculture cells when they reach 80-90% confluency.
 - Wash the cell monolayer with Phosphate-Buffered Saline (PBS).
 - Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
 - Neutralize the trypsin with complete culture medium.
 - Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture flasks.
- Cell Authentication: Regularly authenticate the cell line using Short Tandem Repeat (STR) profiling to prevent cross-contamination.[7]
- Mycoplasma Testing: Routinely test for mycoplasma contamination.

Orthotopic Tumor Model Establishment

The establishment of the **ID-8** orthotopic model is achieved via intrabursal injection, a surgical procedure that requires precision and aseptic technique.[8]

Protocol: Intrabursal Injection

- Animal Preparation:
 - Use 6- to 8-week-old female C57BL/6 mice.[9]
 - Anesthetize the mouse using an appropriate anesthetic cocktail (e.g., ketamine/xylazine).
 - Shave and sterilize the surgical area on the left flank.



Surgical Procedure:

- Make a small incision (approximately 5 mm) through the skin and underlying muscle layer to expose the peritoneal cavity.[10]
- Gently locate and exteriorize the ovarian fat pad, bringing the ovary and the surrounding bursa into view.[8][10]
- Under a dissecting microscope, carefully lift the bursa with fine forceps.[10]

Cell Injection:

- Prepare a single-cell suspension of ID-8 cells in sterile PBS or Matrigel at the desired concentration (e.g., 1 x 10⁶ cells in 10 μL).[10]
- Using a 30-gauge needle attached to a Hamilton syringe, slowly inject the cell suspension into the space between the ovary and the bursa.[8][10][11] The bursa should appear slightly distended.[11]
- Carefully withdraw the needle to prevent leakage.
- Closure and Post-Operative Care:
 - Return the ovary to the peritoneal cavity.
 - Close the muscle and skin layers with sutures or surgical clips.
 - Provide post-operative analgesia and monitor the mice for recovery.

Tumor Growth and Monitoring

Tumor development can be monitored non-invasively using bioluminescence imaging (BLI) for luciferase-expressing cells.

Protocol: Bioluminescence Imaging (BLI)

• Substrate Preparation: Prepare a sterile solution of D-luciferin in PBS.



- Animal Preparation: Anesthetize the tumor-bearing mice with isoflurane.
- Substrate Injection: Intraperitoneally inject the D-luciferin solution (typically 150 mg/kg).[12]
- Imaging: After approximately 10-15 minutes, place the mice in an in vivo imaging system (e.g., IVIS Spectrum) and acquire bioluminescent images.[8][12] The signal intensity (photons/second) correlates with tumor burden.[13]
- Longitudinal Monitoring: Repeat imaging at regular intervals (e.g., weekly) to track tumor growth.

Data Presentation: Quantitative Analysis

The following tables summarize typical quantitative data obtained from the **ID-8** orthotopic model.

Table 1: Tumor Growth and Survival

Parameter	Value	Reference
Initial Tumor Detection (BLI)	1-2 weeks post-injection	[14][15]
Median Survival (1x10^7 cells)	35-40 days	[1]
Ascites Development	~12 weeks post-implantation	[3]
Primary Tumor Weight (16 weeks)	Up to 12-fold increase vs.	[3]

Table 2: Metastatic Profile (12 weeks post-implantation)



Organ	Metastasis Observed	Reference
Omentum	Yes	[3]
Liver	Yes	[3]
Spleen	Yes	
Diaphragm	Yes	_
Colon	Yes	
Stomach	Yes	
Kidney	Yes	[16]

Table 3: Ascites Immune Profile

Immune Cell Type	Presence	Reference
CD45+ Leukocytes	Yes	[1]
CD4+ T cells	Yes	[1]
CD8+ T cells	Yes	[1]
Regulatory T cells (Tregs)	Yes	[1]
Myeloid-Derived Suppressor Cells (MDSCs)	Yes	[1]
Tumor-Associated Macrophages (TAMs)	Yes	[1]

Experimental Protocols for Downstream Analysis

Protocol: Histological Analysis

- Tissue Collection: At the experimental endpoint, euthanize the mice and carefully dissect the primary ovarian tumor and any metastatic lesions.
- Fixation: Fix the tissues in 10% neutral-buffered formalin for 24-48 hours.



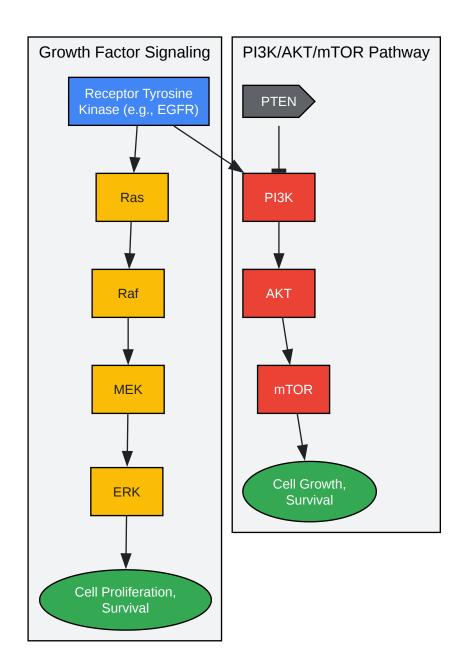
- Processing and Embedding: Dehydrate the tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.
- Sectioning: Cut 4-5 μm thick sections using a microtome.
- Staining:
 - Hematoxylin and Eosin (H&E): For general morphology assessment.
 - Immunohistochemistry (IHC): To detect specific protein markers (e.g., CD8 for cytotoxic T cells, F4/80 for macrophages).

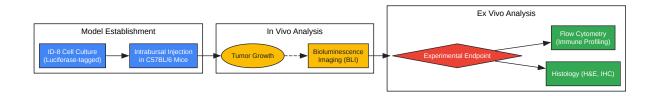
Protocol: Immune Cell Profiling by Flow Cytometry

- Sample Preparation:
 - Ascites: Collect ascitic fluid and centrifuge to pellet the cells.
 - Tumor: Mince the tumor tissue and digest with an enzyme cocktail (e.g., collagenase,
 DNase) to obtain a single-cell suspension.
 - Spleen/Lymph Nodes: Mechanically dissociate the tissues to create a single-cell suspension.
- Red Blood Cell Lysis: Treat the cell suspensions with a lysis buffer to remove red blood cells.
- Antibody Staining: Incubate the cells with a cocktail of fluorescently-labeled antibodies against cell surface and intracellular markers of interest.
- Data Acquisition: Analyze the stained cells using a flow cytometer.
- Data Analysis: Use appropriate software to gate on cell populations and quantify their frequencies and phenotypes.

Visualizations Signaling Pathways in Ovarian Cancer







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- To cite this document: BenchChem. [Application Notes and Protocols for Establishing the ID-8 Orthotopic Mouse Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674368#how-to-establish-id-8-orthotopic-mouse-model]

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